N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide -

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Catalog Number: EVT-3737337
CAS Number:
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It demonstrates no agonist activity on its own but significantly enhances the effects of mGluR5 agonists like glutamate, quisqualate, and DHPG. [, ] Studies suggest that CPPHA exerts its modulatory effects by binding to a novel allosteric site on mGluR5, distinct from the MPEP binding site. [, , ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of the mGluR5 PAM, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). [] It demonstrates selective potentiation of mGluR5-mediated responses in midbrain neurons, without affecting mGluR1 activity. [] Unlike CPPHA, VU-29 binds to the MPEP allosteric site on mGluR5. []

Relevance: Although VU-29 lacks the phthalimide core structure present in N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and CPPHA, it is discussed in the context of mGluR5 allosteric modulation. [] Its distinct binding site and selectivity profile highlight the diversity of chemical scaffolds capable of interacting with and modulating mGluR5 activity. This comparison underscores the importance of exploring various structural motifs, including those related to the target compound, for discovering novel and selective mGluR5 modulators.

NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM from the CPPHA series. [] It binds to the same allosteric site on mGlu5 as CPPHA and potentiates mGlu5-mediated responses in both recombinant and native systems. [] Notably, NCFP exhibits greater mGlu5 subtype selectivity compared to CPPHA and doesn't potentiate hippocampal synaptic plasticity (LTD/LTP) responses. []

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5. [, ] Unlike orthosteric agonists, DFB doesn't directly activate mGluR5 but enhances its response to agonist stimulation. [] It displays a similar mechanism to CPPHA in potentiating mGluR5-mediated calcium transients but shows distinct effects on ERK1/2 phosphorylation. []

Relevance: While DFB doesn't share the phthalimide core of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and CPPHA, its inclusion highlights the existence of diverse chemical scaffolds capable of allosterically modulating mGluR5. [] DFB's distinct structure and its differential effects on mGluR5 signaling compared to CPPHA underline the complex pharmacological profiles possible within this receptor system, encouraging further exploration of structurally distinct mGluR5 modulators.

Series of 3-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs

Compound Description: This series of fifteen compounds was synthesized and evaluated for HIV-1 integrase (IN) inhibitory activity. [] These analogs incorporate a 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione moiety linked to various substituted phenyl propanamide groups. [] Despite the presence of a 1,3-diketo functional group, a crucial structural feature for IN inhibition, these compounds did not exhibit significant inhibitory activity against HIV-1 IN. []

Relevance: Although these analogs lack the exact phthalimide core of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, they share a structurally similar 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione moiety. [] This similarity highlights the potential of exploring modifications around the phthalimide core for modulating different biological targets. The lack of HIV-1 IN inhibitory activity in this series suggests that specific structural features beyond the core are crucial for desired biological activity.

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate and related nitrate esters

Compound Description: This series includes (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1), (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (C2), 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C3), 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5), and 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate (C6). [, ] These compounds were investigated as potential treatments for sickle cell disease (SCD) symptoms. [, ] Evaluations using a Salmonella/microsome assay and a micronucleus test in mice indicated varying levels of mutagenicity among these compounds. [, ] Notably, some demonstrated lower genotoxicity compared to hydroxyurea, a current SCD treatment. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (C4)

Compound Description: C4 belongs to a series of phthalimide derivatives studied as potential therapeutic agents for sickle cell disease (SCD). [, ] It features a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) group connected to a N-hydroxy-benzenesulfonamide moiety. [, ] While its specific activity profile remains undisclosed, its inclusion in the series implies a potential therapeutic benefit in managing SCD symptoms.

4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test. [] These compounds are brominated phthalimide derivatives with varying substituents on the phenyl ring of the amide group. [] Several compounds in this series, including 3a, 3c, 3d, 3f, 3g, 3i, and 3k, exhibited notable anticonvulsant activity in the MES test at a dose of 30 mg/kg (i.p.). [] Additionally, some compounds demonstrated lower neurotoxicity compared to others in the series. []

Properties

Product Name

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H23N3O5S/c26-20(14-25-21(27)18-8-4-5-9-19(18)22(25)28)23-15-10-12-17(13-11-15)31(29,30)24-16-6-2-1-3-7-16/h4-5,8-13,16,24H,1-3,6-7,14H2,(H,23,26)

InChI Key

KNGLOSBSDKNEBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.